molecular formula C17H17ClN2O4 B2960054 3-(2-(4-Methoxyphenylamino)benzo[d]ozazol-5-yl)propanoic acid HCl CAS No. 1054311-42-0

3-(2-(4-Methoxyphenylamino)benzo[d]ozazol-5-yl)propanoic acid HCl

Cat. No.: B2960054
CAS No.: 1054311-42-0
M. Wt: 348.78
InChI Key: SAAOHNXEOQBVFW-UHFFFAOYSA-N
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Description

3-(2-(4-Methoxyphenylamino)benzo[d]ozazol-5-yl)propanoic acid HCl is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzo[d]ozazol moiety, a methoxyphenyl group, and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(4-Methoxyphenylamino)benzo[d]ozazol-5-yl)propanoic acid HCl typically involves multiple steps, starting with the formation of the benzo[d]ozazol core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl group is then introduced through a nucleophilic substitution reaction, followed by the attachment of the propanoic acid moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and specific solvents can enhance the efficiency and yield of the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: Potential therapeutic applications, such as in the development of new drugs.

  • Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2-(4-Methoxyphenylamino)benzo[d]ozazol-5-yl)propanoic acid HCl exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as its role as a drug or a chemical reagent.

Comparison with Similar Compounds

  • 4-Methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.

  • 4-Methoxyphenethylamine: Used as a precursor for the synthesis of other organic compounds.

Uniqueness: 3-(2-(4-Methoxyphenylamino)benzo[d]ozazol-5-yl)propanoic acid HCl is unique due to its specific molecular structure, which includes the benzo[d]ozazol core and the methoxyphenyl group

Properties

IUPAC Name

3-[2-(4-methoxyanilino)-1,3-benzoxazol-5-yl]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4.ClH/c1-22-13-6-4-12(5-7-13)18-17-19-14-10-11(3-9-16(20)21)2-8-15(14)23-17;/h2,4-8,10H,3,9H2,1H3,(H,18,19)(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAOHNXEOQBVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=C(O2)C=CC(=C3)CCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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